molecular formula C9H8O4S B14546752 2-Methoxy-1H-1-benzothiophene-1,1,3(2H)-trione CAS No. 61821-19-0

2-Methoxy-1H-1-benzothiophene-1,1,3(2H)-trione

Cat. No.: B14546752
CAS No.: 61821-19-0
M. Wt: 212.22 g/mol
InChI Key: VRAQXLBLYNVUON-UHFFFAOYSA-N
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Description

2-Methoxy-1H-1-benzothiophene-1,1,3(2H)-trione is an organic compound belonging to the benzothiophene family Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-1H-1-benzothiophene-1,1,3(2H)-trione typically involves the following steps:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving suitable precursors.

    Methoxylation: Introduction of the methoxy group (-OCH3) can be done using methanol and a suitable catalyst.

    Oxidation: The trione functionality can be introduced through oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production methods may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Continuous flow reactors and advanced catalytic systems may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the trione functionality to diols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzothiophene core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the synthesis of materials with specific properties, such as conductive polymers.

Mechanism of Action

The mechanism of action of 2-Methoxy-1H-1-benzothiophene-1,1,3(2H)-trione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene: The parent compound without the methoxy and trione functionalities.

    2-Methoxybenzothiophene: Lacks the trione functionality.

    1,1,3(2H)-Trione derivatives: Compounds with similar trione functionalities but different core structures.

Uniqueness

2-Methoxy-1H-1-benzothiophene-1,1,3(2H)-trione is unique due to the combination of the methoxy group and the trione functionality on the benzothiophene core. This unique structure may impart specific chemical and biological properties that are not observed in similar compounds.

Properties

CAS No.

61821-19-0

Molecular Formula

C9H8O4S

Molecular Weight

212.22 g/mol

IUPAC Name

2-methoxy-1,1-dioxo-1-benzothiophen-3-one

InChI

InChI=1S/C9H8O4S/c1-13-9-8(10)6-4-2-3-5-7(6)14(9,11)12/h2-5,9H,1H3

InChI Key

VRAQXLBLYNVUON-UHFFFAOYSA-N

Canonical SMILES

COC1C(=O)C2=CC=CC=C2S1(=O)=O

Origin of Product

United States

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